molecular formula C8H3BrF3NOS B1373288 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole CAS No. 628725-99-5

2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole

Cat. No.: B1373288
CAS No.: 628725-99-5
M. Wt: 298.08 g/mol
InChI Key: KDMNQLMJVHMDCQ-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole (CAS: 628725-99-5) is a halogenated benzothiazole derivative characterized by a bromine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 6-position of the fused benzene-thiazole ring system. Its molecular formula is C₈H₃BrF₃NOS, with a molecular weight of 314.08 g/mol . The compound is synthesized via bromination and functionalization of benzothiazole precursors, often employing reagents like N-bromosuccinimide (NBS) under controlled conditions .

The trifluoromethoxy group imparts strong electron-withdrawing properties, enhancing the compound's stability and modulating its reactivity in cross-coupling reactions. This structural motif is valuable in medicinal chemistry, material science, and agrochemical research, where fluorinated compounds are prized for their lipophilicity and metabolic resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole typically involves the bromination of 6-(trifluoromethoxy)benzo[d]thiazole. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere

Major Products:

    Substitution Products: Amino, thio, or alkoxy derivatives.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thioethers.

    Coupling Products: Biaryl or other complex structures

Scientific Research Applications

2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole is not extensively studied. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Below is a systematic comparison of 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole with structurally and functionally related benzothiazole derivatives. Key parameters include substituent effects, reactivity, and applications.

Structural Analogues and Substituent Effects

Table 1: Substituent Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties
This compound -Br (C2), -OCF₃ (C6) 314.08 High lipophilicity; electron-withdrawing
2-Bromo-6-fluorobenzo[d]thiazole -Br (C2), -F (C6) 230.08 Moderate reactivity; improved bioavailability
2-Bromo-6-methylbenzo[d]thiazole -Br (C2), -CH₃ (C6) 228.12 Electron-donating methyl; lower stability
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole -Cl (C2), -OCF₃ (C6) 269.63 Reduced leaving-group ability vs. Br
2-Bromo-6-(difluoromethoxy)benzo[d]thiazole -Br (C2), -OCF₂H (C6) 296.06 Intermediate electron-withdrawing effect

Key Observations :

  • Electron-withdrawing groups (e.g., -OCF₃, -F) enhance electrophilicity at the thiazole ring, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and weaker C-Br bond (vs. C-Cl) make it a superior leaving group, crucial in Suzuki-Miyaura or Ullmann coupling reactions .
  • Methyl groups (-CH₃) increase electron density, reducing reactivity but improving solubility in nonpolar solvents .

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Reactivity in Nickel-Catalyzed Cross-Coupling

Compound Reaction Partner Yield (%) Conditions Reference
This compound Aryl aluminum reagents 41–94 NiCl₂(dppf), 2,2'-bipyridine
2-Bromo-6-fluorobenzo[d]thiazole Alkenyl boronic acids 65–89 Pd(PPh₃)₄, K₂CO₃, DMF
2-Bromo-6-methylbenzo[d]thiazole Grignard reagents 50–75 CuI, THF, 60°C

Insights :

  • The trifluoromethoxy group in This compound stabilizes transition states in nickel-catalyzed reactions, enabling high yields (up to 94%) with diverse aryl/alkenyl aluminum reagents .
  • Fluorinated derivatives (e.g., 2-Bromo-6-fluoro-) exhibit compatibility with palladium catalysts, but yields are lower due to steric hindrance from fluorine .

Highlights :

  • The trifluoromethoxy group improves metabolic stability in drug candidates, making the compound a scaffold for protease inhibitors .
  • Methylthio derivatives (e.g., 6-Bromo-2-(methylthio)-) exhibit planar molecular geometries, critical for charge transport in organic electronics .

Biological Activity

2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole is a compound that belongs to the benzothiazole family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C8H4BrF3N2O
  • CAS Number : 628725-99-5
  • Molecular Weight : 292.03 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability. The bromine atom may also play a role in modulating the compound's reactivity and interaction with biological systems.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives, including this compound. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Cell Line IC50 (μM) Mechanism
A43116.23Apoptosis induction
A54917.94Cell cycle arrest
H129915.00Anti-proliferative effects

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus100
Escherichia coli200

Further research is required to elucidate the exact mechanisms through which this compound exerts its antimicrobial effects.

Case Studies

  • Antitumor Activity Assessment
    A study evaluated the antitumor efficacy of several benzothiazole derivatives, including this compound, against human cancer cell lines. The results indicated significant inhibition of cell growth, with compound-specific mechanisms involving apoptosis and modulation of inflammatory cytokines such as IL-6 and TNF-α .
  • Synergistic Effects with Other Compounds
    Research has shown that when combined with other chemotherapeutic agents, this compound can enhance overall therapeutic efficacy. For instance, its combination with standard drugs like etoposide resulted in improved antiproliferative activity against resistant cancer cell lines .

Safety and Toxicity

While promising in terms of biological activity, safety assessments are crucial. Toxicity studies indicate that the compound may cause skin irritation and is harmful if ingested . Therefore, further toxicological evaluations are necessary before clinical applications can be considered.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole to ensure safety and stability?

  • Handling : Use local exhaust ventilation to avoid dust generation. Avoid contact with strong oxidizing agents (e.g., peroxides, chlorates) due to potential reactivity. Wear PPE: chemical-resistant gloves (JIS T 8116 standard), protective eyewear, and long-sleeved lab coats .
  • Storage : Store in tightly sealed glass containers, protected from light, in a cool, well-ventilated area. Room temperature is acceptable, but refrigeration may enhance stability for long-term storage .
  • Spill Management : Collect spilled material using non-sparking tools, place in airtight containers, and dispose of via licensed hazardous waste services .

Q. What synthetic routes are commonly used to prepare this compound?

  • Method 1 : Bromination of 6-(trifluoromethoxy)benzo[d]thiazole using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Reaction solvents like dichloromethane or THF are typical, with yields optimized at 0–5°C to minimize side reactions .
  • Method 2 : Cross-coupling reactions using nickel catalysts (e.g., NiCl₂(dppf)) with aryl aluminum reagents. This method allows regioselective bromine substitution and achieves yields of 41–94% under microwave-assisted conditions .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • Purity : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.
  • Structural Confirmation :
  • IR Spectroscopy : Peaks at ~680 cm⁻¹ (C-Br stretch) and ~1250 cm⁻¹ (C-O-CF₃ stretch) .
  • NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–8.1 ppm; ¹⁹F NMR confirms trifluoromethoxy group at δ -55 to -58 ppm .
  • Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., C₈H₃BrF₃NOS: C 33.94%, H 1.07%) .

Advanced Research Questions

Q. What strategies optimize the substitution reactivity of the bromine atom in this compound for functional group diversification?

  • Catalytic Systems : Use palladium (Pd(PPh₃)₄) or copper (CuI) catalysts for Suzuki-Miyaura or Ullmann couplings with aryl boronic acids. Electron-withdrawing groups (e.g., -NO₂) on the boronic acid enhance reaction rates .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution (SNAr) with amines or thiols. Additives like K₂CO₃ or CsF facilitate deprotonation .
  • Case Study : Substitution with pyridinyl groups achieved 82% yield using Pd(OAc)₂/XPhos in toluene at 110°C .

Q. How does the trifluoromethoxy group influence the compound’s electronic properties and biological activity?

  • Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, reducing electron density on the benzothiazole ring. This enhances electrophilic reactivity at the 2-position and stabilizes intermediates in cross-coupling reactions .
  • Biological Relevance : Derivatives with -OCF₃ exhibit improved blood-brain barrier penetration and neuroprotective activity, as seen in riluzole analogs. Computational studies (DFT) correlate lipophilicity (logP ≈ 2.8) with enhanced pharmacokinetics .

Q. What are the challenges in scaling up nickel-catalyzed cross-coupling reactions for this compound, and how can they be mitigated?

  • Key Challenges :

  • Catalyst loading (4 mol% NiCl₂(dppf)) increases costs at large scales.
  • Sensitivity to moisture/oxygen, leading to side reactions or reduced yields.
    • Solutions :
  • Switch to air-stable pre-catalysts (e.g., Ni(COD)₂) with ligands like 2,2'-bipyridine.
  • Use flow chemistry to improve heat/mass transfer and reduce reaction time .
    • Yield Data : Pilot-scale trials achieved 75% yield with 2 mol% Ni catalyst under inert conditions .

Properties

IUPAC Name

2-bromo-6-(trifluoromethoxy)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NOS/c9-7-13-5-2-1-4(3-6(5)15-7)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMNQLMJVHMDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674967
Record name 2-Bromo-6-(trifluoromethoxy)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628725-99-5
Record name 2-Bromo-6-(trifluoromethoxy)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-(trifluoromethoxy)benzothiazole
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole

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